4-Amino-3-chlorophenylboronic Acid vs. 4-Aminophenylboronic Acid: Enhanced Lipophilicity for Biological Membrane Permeability
The presence of the ortho-chloro substituent in 4-Amino-3-chlorophenylboronic acid (or its pinacol ester) markedly increases lipophilicity compared to its non-halogenated analog, 4-Aminophenylboronic acid. This is a critical differential property for optimizing pharmacokinetics in drug discovery. For the pinacol ester derivative, the predicted LogP is 2.80 . In contrast, 4-Aminophenylboronic acid pinacol ester has a substantially lower predicted LogP of 1.85, a difference of 0.95 log units . This quantification directly supports the selection of the 3-chloro analog in lead optimization programs where enhanced passive membrane permeability or target engagement in lipophilic compartments is required.
| Evidence Dimension | Lipophilicity (predicted LogP) |
|---|---|
| Target Compound Data | 2.80 (pinacol ester derivative) |
| Comparator Or Baseline | 4-Aminophenylboronic acid pinacol ester, LogP = 1.85 |
| Quantified Difference | Δ LogP = +0.95 units |
| Conditions | Computational prediction; pinacol ester derivatives used as more stable and commonly procured forms for such analyses. |
Why This Matters
A LogP increase of nearly one unit significantly enhances the likelihood of passive cellular permeability, making this compound a strategically distinct choice for intracellular or CNS-targeted drug discovery programs.
